1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
CHEMBL1784973 is an inhibitor against Lactate Dehydrogenase (LDH) of Cryptosporidium parvum.
Scientific Research Applications
Antioxidant Properties
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been researched for its antioxidant properties. Gouda (2012) reported that derivatives of this compound exhibited promising antioxidant activities, with the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).
Synthesis and Reactions for Derivative Compounds
Research by Fikry et al. (2015) focused on synthesizing new benzimidazole derivatives from this compound. The study explored various reactions leading to the formation of diverse derivative compounds, showcasing the compound's versatility in synthetic chemistry (Fikry et al., 2015).
Green Synthesis in Ionic Liquids
Feng et al. (2016) utilized this compound in a green synthesis process. They developed fused polycyclic derivatives in ionic liquids through a three-component reaction. This highlights its role in environmentally friendly chemical synthesis (Feng et al., 2016).
Inhibition of CDK2 Enzyme and Anti-Proliferative Activity
A study by Abdel-Rahman et al. (2021) discovered that derivatives of this compound can inhibit the CDK2 enzyme and exhibit anti-proliferative activity against various human cancer cell lines. This research signifies its potential in developing cancer therapies (Abdel-Rahman et al., 2021).
Novel Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Rahmouni et al., 2014).
Properties
Molecular Formula |
C23H26N6O2S |
---|---|
Molecular Weight |
450.56 |
IUPAC Name |
1-[(1-Methylsulfonylpiperidin-4-yl)methyl]-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2S/c1-32(30,31)28-11-9-16(10-12-28)14-29-23-21(22(24)25-15-26-23)20(27-29)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,15-16H,9-14H2,1H3,(H2,24,25,26) |
InChI Key |
IXORERCONFMYQK-UHFFFAOYSA-N |
SMILES |
NC1=C2C(N(CC3CCN(S(=O)(C)=O)CC3)N=C2CC4=C5C=CC=CC5=CC=C4)=NC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-676050; MMV 676050; MMV676050; CHEMBL1784973 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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